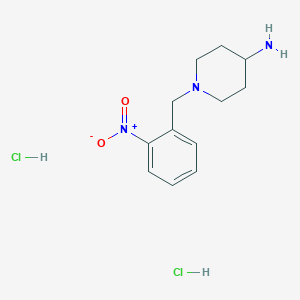

1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

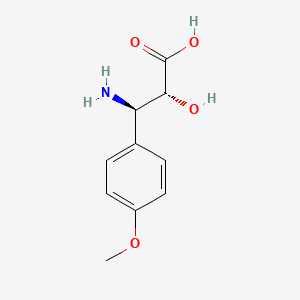

1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. The compound was first synthesized in the 1970s and has since been used in a variety of studies to better understand the mechanisms of cellular transport and the effects of nucleoside transport inhibition.

Applications De Recherche Scientifique

Reactivity with Nitrobenzenes

Reactions with Dinitrobenzenes : Studies have shown that compounds similar to "1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride" react with dinitrobenzenes. For instance, 1,2-dichloro-4,5-dinitrobenzene reacts with primary and secondary amines to give monosubstituted and disubstituted products. The reactivity of piperidine, among other amines, in these reactions highlights its potential utility in synthesizing diverse nitro-substituted compounds, which could have applications in developing new materials or chemical intermediates (Menezes et al., 2007).

Nucleophilic Substitution Reactions : The nucleophilic substitution reaction of 2,3,5,6-tetrachloronitrobenzene with primary and secondary amines under high pressure illustrates the reactivity of cyclic secondary amines like piperidine. This provides insight into the compound's ability to participate in complex chemical transformations, potentially useful in synthesizing specialized chemicals or pharmaceuticals (Ibata et al., 1994).

Application in Heterocyclic Chemistry

Formation of H-Bonded Ionic Associates : The reaction of 5-nitrosalicylaldehyde with secondary amines, including piperidine, forms molecular complexes. These complexes demonstrate the ability of such compounds to engage in hydrogen bonding, forming stable ionic associates. This property is essential in the design and synthesis of new molecular architectures, which can be applied in drug design, molecular recognition, and material science (Ukhin et al., 1995).

Synthesis of Bifunctional Tetraaza Macrocycles : The synthesis of 4-nitrobenzyl-substituted macrocyclic tetraamines, which can be converted into bifunctional poly(amino carboxylate) chelating agents, highlights the utility of nitrobenzyl derivatives in preparing complex molecular structures. These chelating agents have potential applications in biomedical imaging and therapy, showcasing the versatility of such compounds in contributing to advancements in medical technology (McMurry et al., 1992).

Contributions to Organic Synthesis

- Selective Functionalization of sp3 C-H Bonds : The use of (diacetoxyiodo)benzene (DIB) for the selective functionalization of sp3 C-H bonds adjacent to a nitrogen atom, as demonstrated with piperidine derivatives, underscores the strategic utility of nitrobenzyl compounds in organic synthesis. This method allows for the direct diacetoxylation of alpha and beta sp3 C-H bonds, offering a valuable tool for the modification of molecular structures in the development of pharmaceuticals and organic materials (Shu et al., 2009).

Propriétés

IUPAC Name |

1-[(2-nitrophenyl)methyl]piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.2ClH/c13-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)15(16)17;;/h1-4,11H,5-9,13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHJYJMHFBFPHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CC=CC=C2[N+](=O)[O-].Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrobenzyl)piperidin-4-amine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2913383.png)

![8-chloro-2-(2-methylthiazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2913385.png)

![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)

![N-[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2913396.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2913397.png)

![8-(4-methoxyphenyl)-2-(3-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2913398.png)

![3-tert-butyl-N'-[(1Z)-[4-(propan-2-yl)phenyl]methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2913403.png)

![4-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2913404.png)

![butan-2-yl 2-amino-1-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2913405.png)